3-Fluorocyclobutane-1-thiol
CAS No.:
Cat. No.: VC18065637
Molecular Formula: C4H7FS
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7FS |
|---|---|
| Molecular Weight | 106.16 g/mol |
| IUPAC Name | 3-fluorocyclobutane-1-thiol |
| Standard InChI | InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
| Standard InChI Key | UZNCXEZARHZUCH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1S)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Synthesis and Stereochemical Control
Nucleophilic Fluorination Strategies
The synthesis of 3-fluorocyclobutane-1-thiol derivatives often begins with cyclobutane precursors functionalized for subsequent fluorination. A representative pathway involves:
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Cyclobutane Ring Formation: [2+2] photocycloaddition or ring-closing metathesis yields cyclobutane intermediates.
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Functional Group Installation: Introduction of leaving groups (e.g., mesylates) at the 3-position.
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Nucleophilic Fluorination: Treatment with KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO) .
Diastereoselective Synthesis
Critical to pharmacological applications is the ability to isolate pure diastereomers. Recent protocols employ:
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Chiral Auxiliaries: Temporarily installed directing groups that bias ring conformation during fluorination.
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Kinetic Resolution: Selective crystallization of diastereomeric salts using chiral amines .
Table 1: Representative Synthesis Conditions for Fluorocyclobutane Thiols
| Starting Material | Fluorination Agent | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| Cyclobutyl mesylate | KF/18-crown-6 | DMF | 80°C | 72 | 1:1.3 |
| Cyclobutyl tosylate | TBAF | THF | 25°C | 85 | 1:2.1 |
Data adapted from fluorocyclobutane carboxylic acid syntheses .
Physicochemical Properties
Acid-Base Behavior
The thiol group’s acidity is modulated by the electron-withdrawing fluorine atom. For cis-3-fluorocyclobutane-1-thiol:
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pKa: Estimated at ~9.2 (vs. ~10.4 for non-fluorinated analogs) due to enhanced stabilization of the thiolate anion .
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Log P: Experimental values range from 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 2: Comparative Physicochemical Properties of Fluorocyclobutane Derivatives
| Compound | pKa | Log P | Water Solubility (mg/mL) |
|---|---|---|---|
| cis-3-Fluorocyclobutane-1-thiol | 9.2 | 1.9 | 12.4 |
| trans-3-Fluorocyclobutane-1-thiol | 9.5 | 2.3 | 8.7 |
| Cyclobutane-1-thiol | 10.4 | 1.5 | 18.9 |
Data extrapolated from related fluorocyclobutane carboxylic acids and amines .
Applications in Drug Discovery
Bioisosteric Replacement
The compound’s rigid structure serves as a bioisostere for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume